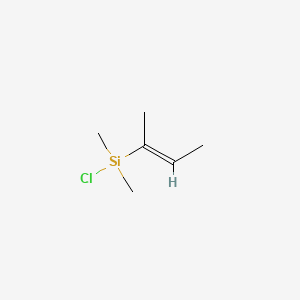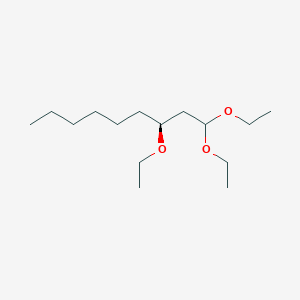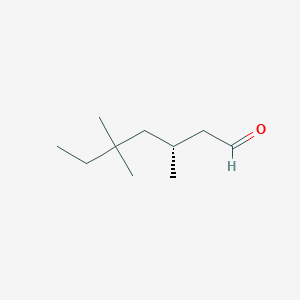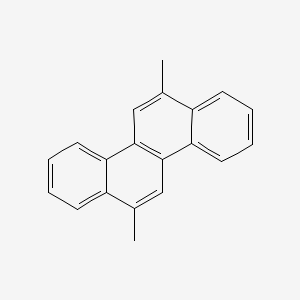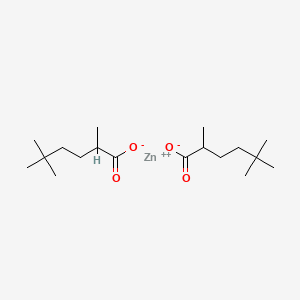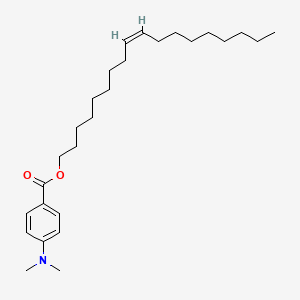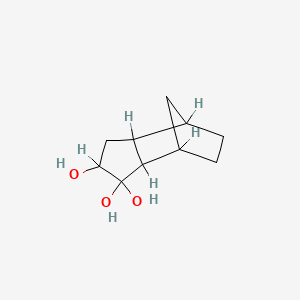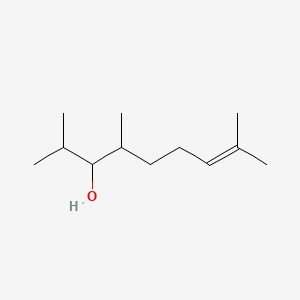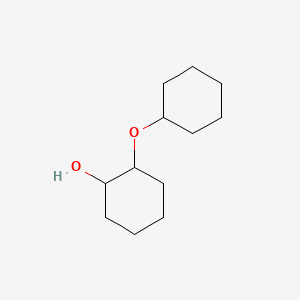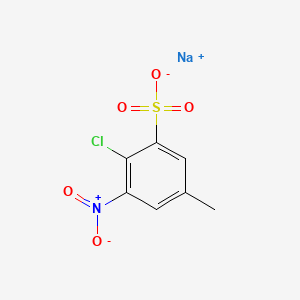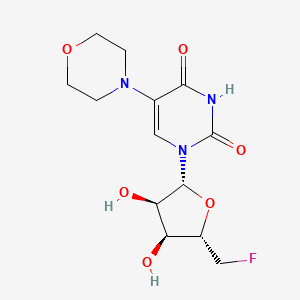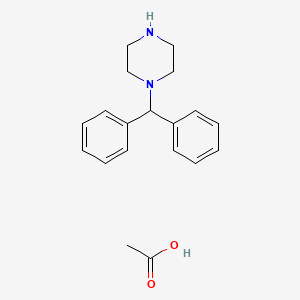
Acetic acid;1-benzhydrylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydrylpiperazinium acetate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further combined with an acetate group. This compound is known for its pharmacological activities, including vasodilator and hypotensive effects, as well as its ability to increase cerebral blood flow .
Méthodes De Préparation
The synthesis of 1-benzhydrylpiperazinium acetate typically involves the reaction of benzhydryl chloride with piperazine in the presence of a suitable base, followed by the addition of acetic acid to form the acetate salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Base: Sodium hydroxide or potassium carbonate
The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Benzhydrylpiperazinium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzhydryl ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of benzhydryl alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Benzhydrylpiperazinium acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various piperazine derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its vasodilator and hypotensive properties, as well as its ability to enhance cerebral blood flow.
Industry: Utilized in the development of new materials with specific electrical and dielectric properties.
Mécanisme D'action
The mechanism of action of 1-benzhydrylpiperazinium acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors on the surface of cells, leading to the activation or inhibition of various signaling pathways. This can result in changes in cellular processes such as vasodilation, hypotension, and increased cerebral blood flow .
Comparaison Avec Des Composés Similaires
1-Benzhydrylpiperazinium acetate can be compared with other similar compounds, such as:
1-Benzhydrylpiperazine: Similar in structure but lacks the acetate group. It also exhibits pharmacological activities like vasodilation and hypotension.
1-Benzhydrylpiperazinium tartrate: Contains a tartrate group instead of an acetate group. It has similar pharmacological properties but may differ in its solubility and stability.
1-Benzhydrylpiperazinium maleate: Contains a maleate group and exhibits similar pharmacological activities.
These comparisons highlight the uniqueness of 1-benzhydrylpiperazinium acetate in terms of its specific chemical structure and resulting properties.
Propriétés
Numéro CAS |
83918-73-4 |
|---|---|
Formule moléculaire |
C19H24N2O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
acetic acid;1-benzhydrylpiperazine |
InChI |
InChI=1S/C17H20N2.C2H4O2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4) |
Clé InChI |
JSZJPSGMTDIWMN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


